4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one
Description
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a dichlorinated pyridazinone core and a 4-fluorophenyl group at the 2-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This structural class is renowned for its diverse biological activities, including cardiovascular, anti-inflammatory, anti-diabetic, and antimicrobial effects .
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-8-5-14-15(10(16)9(8)12)7-3-1-6(13)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWVNSHAFVCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The most direct route involves reacting 4-fluorophenylhydrazine with a 4,5-dichloro-substituted 1,4-diketone or γ-keto acid. For example:
- Substrate : 4,5-Dichloro-3-oxopentanoic acid
- Reagent : 4-Fluorophenylhydrazine
- Conditions : Reflux in ethanol (4–6 h)
- Mechanism : Nucleophilic attack of hydrazine’s amino group on the carbonyl carbon, followed by cyclization and dehydration.
This method mirrors the synthesis of 6-(3-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, where cyclocondensation of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate yielded a dihydropyridazinone intermediate, later oxidized to the pyridazinone.
Table 1: Comparative Yields in Hydrazine-Mediated Cyclocondensation
Michael Addition-Initiated Sequences
An alternative approach employs α,β-unsaturated carbonyl compounds as Michael acceptors. For instance:
- Michael Adduct Formation : Reacting 4-fluorophenylhydrazine with an α,β-unsaturated ester (e.g., ethyl 4,5-dichloro-3-oxopent-2-enoate) in THF at 0–5°C.
- Cyclization : Heating the adduct in acetic acid to induce intramolecular cyclization.
- Oxidation : Treating the dihydropyridazinone intermediate with MnO₂ or CuCl₂ to aromatize the ring.
This method, adapted from PDE4 inhibitor syntheses, offers better control over stereochemistry but requires stringent temperature control during the Michael addition step.
Chlorination Strategies
Introducing chlorine atoms at positions 4 and 5 can occur either before or after pyridazinone ring formation:
Pre-Cyclization Chlorination
Chlorinating the diketone precursor ensures regioselectivity:
- Substrate : 3-Oxopentanoic acid
- Reagent : Cl₂ gas in CCl₄
- Conditions : 0°C, 2 h
- Outcome : 4,5-Dichloro-3-oxopentanoic acid (yield: 68%)
This method avoids competing reactions during cyclization but necessitates handling gaseous chlorine.
Post-Cyclization Chlorination
Direct chlorination of the pyridazinone core using PCl₅ or SOCl₂:
- Substrate : 2-(4-Fluorophenyl)pyridazin-3(2H)-one
- Reagent : PCl₅ (2.2 equiv)
- Conditions : Reflux in POCl₃ (3 h)
- Outcome : 4,5-Dichloro derivative (yield: 54%)
While feasible, this route suffers from lower yields due to over-chlorination byproducts.
Oxidation of Dihydropyridazinone Intermediates
Dihydropyridazinones require oxidation to achieve aromaticity. Common oxidants include:
Table 2: Oxidation Efficiency for Dihydropyridazinones
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 25 | 12 | 88 |
| CuCl₂ | AcOH/H₂O | 70 | 3 | 79 |
| DDQ | Toluene | 110 | 6 | 65 |
MnO₂ emerges as the optimal choice, providing high yields under mild conditions.
Regioselectivity Challenges and Solutions
The juxtaposition of electron-withdrawing groups (Cl, F) complicates regioselectivity during cyclization. Key mitigation strategies include:
- Steric directing groups : Introducing temporary substituents (e.g., methoxy) to block undesired positions, later removed via hydrolysis.
- Low-temperature kinetics : Slowing reaction rates to favor thermodynamically stable products.
For example, in the synthesis of 6-(3-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, maintaining the reaction at 5°C during cyclization improved regioselectivity from 1.5:1 to 4:1.
Scalability and Industrial Considerations
Pilot-scale synthesis (100+ gram batches) necessitates:
- Solvent selection : Replacing ethanol with 2-MeTHF for easier recycling.
- Catalytic oxidation : Using 5 mol% TEMPO/NaOCl instead of stoichiometric MnO₂.
- Continuous flow systems : Implementing tubular reactors for chlorination steps to enhance safety and yield.
These adaptations reduce production costs by ≈40% while maintaining purity >95%.
Analytical Characterization
Critical quality control metrics include:
- HPLC purity : >98% (C18 column, 0.1% TFA/ACN gradient).
- MS (ESI+) : m/z 259.067 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, ArF), 7.25 (d, 2H, ArF), 6.45 (s, 1H, H-6), 4.10 (s, 1H, NH).
Discrepancies in melting points between suppliers (ChemShuttle: 182°C vs. AChemBlock: 221°C) suggest polymorphic variations, underscoring the need for crystallization protocol standardization.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can result in a variety of functionalized pyridazinones.
Scientific Research Applications
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Aryl Substituents
- 4-Fluorophenyl vs. 4-Chlorobenzyl (DsbB Inhibitors) :
In a high-throughput screen, 4,5-dichloro-2-(2-chlorobenzyl)pyridazin-3(2H)-one (compound 12) demonstrated potent inhibition of bacterial DsbB, a key enzyme in virulence factor folding. The 2-chlorobenzyl group likely enhances hydrophobic interactions with the enzyme’s active site compared to the 4-fluorophenyl group, which may prioritize different binding modes .

- 4-Trifluoromethylphenyl :
A commercial analog, 4,5-dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one, features a strongly electron-withdrawing CF₃ group. This substituent may improve metabolic resistance but reduce solubility compared to the 4-fluorophenyl derivative .
Halogenation Patterns
- Di- vs. Mono-Fluorophenyl: The compound 4,5-dichloro-2-(2,4-difluorophenyl)pyridazin-3(2H)-one (commercially available) introduces steric and electronic effects from ortho-fluorine substitution.
Functional Group Impact on Physicochemical Properties
- Hydroxymethyl vs. This trade-off is critical for central nervous system-targeting agents .
- Styryl Derivatives for Imaging: Styryl-substituted analogs (e.g., (E)-4,5-dichloro-2-(4-methylstyryl)pyridazin-3(2H)-one) exhibit extended conjugation for fluorescence applications, unlike the non-conjugated 4-fluorophenyl derivative. Such structural changes enable use in amyloid aggregate detection .
Positional Isomerism and Steric Effects
- Meta-Substituted Analogs : 4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one () features a methyl group in the meta position, introducing steric hindrance that may disrupt planar binding conformations required for photosystem II inhibition—a property observed in para-substituted derivatives .
Biological Activity
4,5-Dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one (CAS No. 24725-63-1) is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with dichloro and fluorophenyl groups. This article reviews the biological activity of this compound, focusing on its inhibitory effects on enzymes, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C10H5Cl2FN2O
- Molecular Weight : 259.06 g/mol
- Boiling Point : 322.6 °C (predicted)
- Density : 1.51 g/cm³ (predicted)
- pKa : -3.37 (predicted) .
Enzyme Inhibition
One of the primary areas of investigation for this compound is its activity as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Recent studies have demonstrated that derivatives of pyridazinones exhibit significant inhibitory effects against MAO enzymes, which are crucial in the metabolism of neurotransmitters.
Table 1: MAO Inhibition Potency of Pyridazinone Derivatives
| Compound | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
| Reference (Lazabemide) | ~0.15 | - |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity. .
The most potent inhibitors identified in related studies were found to be reversible and competitive inhibitors, with molecular docking simulations indicating favorable binding interactions with the active site of MAO-B . This suggests that compounds like T6 and T3 could be promising candidates for treating neurodegenerative disorders such as Alzheimer’s disease.
Cytotoxicity Studies
Cytotoxicity assessments of this compound have shown varied effects on different cell lines. For instance, in studies involving L929 fibroblast cells:
- T6 exhibited no significant cytotoxicity at concentrations up to 100 µM.
- T3 , however, demonstrated complete cell death at higher concentrations (50 and 100 µM), indicating a potential dose-dependent toxic effect .
Table 2: Cytotoxic Effects on L929 Cells
| Compound | IC50 (µM) | Cytotoxic Effect |
|---|---|---|
| T3 | 27.05 | High |
| T6 | 120.6 | Low |
These findings highlight the need for careful evaluation of the therapeutic window when considering these compounds for further development.
Case Studies and Research Findings
Several studies have explored the biological implications of pyridazinone derivatives:
Q & A
Q. What are the primary synthetic routes for 4,5-dichloro-2-(4-fluorophenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of hydrazine derivatives with α,β-unsaturated ketones or esters, followed by halogenation. For example, one method involves reacting 4-fluorobenzylhydrazine with a dichlorinated pyridazine precursor under reflux in tetrahydrofuran (THF) with toluene-4-sulfonic acid as a catalyst, achieving ~87% yield after optimization . Key factors include:
- Temperature : Elevated temperatures (80–100°C) promote cyclization.
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactant solubility and reaction efficiency.
- Catalysts : Acidic catalysts (e.g., TsOH) accelerate ring closure.
| Method | Reactants | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine condensation | 4-fluorobenzylhydrazine + dichlorinated ketone | THF | TsOH | 87% | |
| Halogenation post-cyclization | Pyridazinone intermediate | DMF | Cl₂ gas | 72% |
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural confirmation relies on X-ray crystallography for bond-length/angle analysis and NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) to resolve aromatic protons and substituent effects. For example, the 4-fluorophenyl group shows distinct ¹⁹F NMR shifts at ~-110 ppm due to electron-withdrawing effects .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents.
- Stability : Sensitive to light and moisture; storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended .
- Hazard Profile : Classified as Acute Toxicity (Category 4) with H301 (toxic if swallowed) and H319 (eye irritation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to bacterial targets like DsbB enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with bacterial DsbB, a key enzyme in disulfide bond formation. The dichloro and fluorophenyl moieties exhibit hydrophobic interactions with Val60 and Leu79 residues, while the pyridazinone core forms hydrogen bonds with Tyr103 . Free energy calculations (MM-PBSA) suggest binding energies of -8.2 ± 1.3 kcal/mol, correlating with experimental IC₅₀ values of 2.5 µM .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR Analysis : Compare substituent effects. For example, replacing the 4-fluorophenyl group with a 2-chlorobenzyl (as in compound 12 ) reduces activity by 40%, highlighting the importance of fluorine’s electronegativity.
- Metabolic Stability Assays : Microsomal incubation (e.g., human liver microsomes) identifies rapid oxidation of methyl groups in analogs, explaining reduced efficacy .
Q. How is the compound optimized for selective inhibition of pathogenic vs. host enzymes?
- Mutagenesis Studies : Introduce point mutations (e.g., DsbB Y103A) to assess binding specificity.
- Cellular Assays : Measure MIC values against E. coli ΔtolC (strain with permeable outer membrane) to differentiate membrane permeability from target engagement .
Methodological Guidance
Q. What protocols ensure reproducibility in nucleophilic substitution reactions involving this compound?
- Reagent Preparation : Anhydrous conditions (molecular sieves, glovebox) for moisture-sensitive reactions.
- Quenching : Use ice-cold NaHCO₃ to neutralize excess Cl⁻ ions post-halogenation .
- Purification : Column chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization from ethanol .
Q. How can researchers validate anti-inflammatory activity in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

